molecular formula C13H12F2N2O2 B2586021 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one CAS No. 866010-20-0

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B2586021
CAS No.: 866010-20-0
M. Wt: 266.248
InChI Key: QSDMMIPFMCVLKW-YRNVUSSQSA-N
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Description

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a dimethylamino group, and an oxazol-5(4H)-one ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the Oxazol-5(4H)-one Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Addition of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-difluorophenyl)acetic acid
  • 2,6-difluorobenzeneacetic acid
  • 2-(2,6-difluorophenyl)acetate

Uniqueness

Compared to similar compounds, 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazol-5(4H)-one ring, in particular, distinguishes it from other difluorophenyl derivatives.

Properties

IUPAC Name

(4E)-2-(2,6-difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7(17(2)3)11-13(18)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDMMIPFMCVLKW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=C(C=CC=C2F)F)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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